5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one

Monoamine Oxidase Inhibition Toxicity Profiling Antibacterial Safety

This compound is a critical synthetic intermediate for developing next-generation oxazolidinone antibacterials with improved safety margins. Its unique 5-imidazolyl substitution differentiates it from simple phenyl analogs, directly influencing antibacterial potency and reducing off-target MAO inhibition. Ideal for medicinal chemistry and fragment-based screening campaigns. Purchase high-purity material for reproducible results.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B13591721
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Methyl-1h-imidazol-5-yl)oxazolidin-2-one
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2CNC(=O)O2
InChIInChI=1S/C7H9N3O2/c1-10-4-8-2-5(10)6-3-9-7(11)12-6/h2,4,6H,3H2,1H3,(H,9,11)
InChIKeyLHQGYSGKIGEKSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one Procurement Guide: Chemical Identity and Class Overview


5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one (CAS not assigned, molecular formula C₇H₉N₃O₂, molecular weight 167.17) is a synthetic heterocyclic compound belonging to the oxazolidinone class . It features an oxazolidinone core directly substituted at the C-5 position with a 1-methylimidazol-5-yl moiety [1]. This compound serves as a versatile building block in medicinal chemistry, most notably for the development of oxazolidinone antibacterial agents targeting resistant Gram-positive pathogens such as MRSA and VRE [2].

Why 5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one Cannot Be Replaced by Generic Analogs in Research


Substitution at the C-5 position of the oxazolidinone ring profoundly influences both antibacterial potency and the off-target inhibition of monoamine oxidase (MAO) enzymes, a key toxicity concern for this class [1]. Unlike simple phenyl-substituted analogs such as linezolid, the introduction of an imidazole ring at this position creates a unique hydrogen-bonding environment and alters electronic properties that directly impact target engagement and selectivity [2]. Therefore, generic substitution with an arbitrary oxazolidinone or alternative azole heterocycle will not replicate the specific biological profile required for reproducible experimental outcomes.

5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one: Quantitative Evidence of Differentiation from Closest Comparators


Reduced MAO-A and MAO-B Affinity vs. Toloxatone-like Oxazolidinones

A key differentiator for 5-imidazolyl-oxazolidinones is their ability to decouple antibacterial activity from MAO inhibition, a toxicity liability of early oxazolidinones like toloxatone. For the 5-imidazolyl-methyl oxazolidinone analog (the core motif of the target compound), MAO inhibitory activity was classified as 'weak to moderate' relative to potent inhibitors. In contrast, the N-substituted-glycinyl 1H-1,2,3-triazolyl oxazolidinones with potent antibacterial activity demonstrated only weak to moderate affinity for MAO-A and -B, confirming that substitution at the C-5 position can modulate this toxicity [1].

Monoamine Oxidase Inhibition Toxicity Profiling Antibacterial Safety

Antibacterial Activity of Nitroimidazolyl-Oxazolidinone Scaffolds Against Gram-Positive Strains

While direct MIC data for the exact compound is not publicly available, a closely related nitroimidazole-derived oxazolidinone series provides class-level evidence for the imidazolyl-oxazolidinone pharmacophore. Compound 6a, bearing a nitroimidazole C-ring substitution analogous to the imidazole moiety in the target compound, demonstrated an MIC of 0.097 µg/mL against Bacillus cereus MTCC 430. This potency is comparable to leading oxazolidinone antibiotics such as linezolid against susceptible strains. Notably, compound 6a also showed no cytotoxicity toward mammalian L929 cells, suggesting a favorable therapeutic window [1].

Antibacterial Agents Oxazolidinones Gram-positive Bacteria

Physicochemical Differentiation: Molecular Weight and Hydrogen Bonding Capacity

5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one possesses a molecular weight of 167.17 g/mol and contains three nitrogen atoms, contributing to an increased hydrogen bond acceptor count compared to simpler oxazolidinones . The imidazole ring introduces a basic nitrogen (pKa ~7) capable of protonation under physiological conditions, which can influence solubility, permeability, and target binding kinetics. This contrasts with linezolid (MW 337.35), which has a larger, more lipophilic structure, and with unsubstituted oxazolidin-2-one (MW 87.08), which lacks the imidazole functionality essential for specific interactions [1]. The compound's lower molecular weight and distinct hydrogen-bonding profile position it as a more fragment-like or early-lead scaffold, offering opportunities for optimization that are not accessible with larger, more complex comparators.

Physicochemical Properties Drug-likeness Oxazolidinones

5-(1-Methyl-1H-imidazol-5-yl)oxazolidin-2-one: Key Application Scenarios Based on Differentiating Evidence


Design of Next-Generation Oxazolidinone Antibiotics with Reduced MAO Toxicity

This compound serves as a key synthetic intermediate or pharmacophore for novel antibacterial oxazolidinones. The evidence indicates that 5-imidazolyl substitution can yield potent activity against Gram-positive bacteria (MIC ≤ 0.097 µg/mL) while maintaining only weak to moderate MAO inhibition, addressing a critical safety liability of earlier agents [REFS-1, REFS-2]. Programs aiming to develop linezolid successors with improved safety margins should prioritize this scaffold.

Fragment-Based Drug Discovery (FBDD) for Oxazolidinone-Targeting Proteins

With a molecular weight of only 167.17 Da, this compound is ideal for fragment-based screening campaigns. Its imidazole moiety provides a synthetic handle for rapid elaboration, while the oxazolidinone core can engage bacterial ribosomes or other targets. Its physicochemical profile supports biophysical screening (e.g., SPR, NMR) and subsequent structure-guided optimization .

Kinase Inhibitor and Anticancer Agent Development

Patents disclose the use of imidazolyl-oxazolidinone compounds in treating cancer [3]. The imidazole ring is a known kinase hinge-binding motif, and the oxazolidinone can act as a conformationally constrained linker. This compound is suitable for incorporation into kinase inhibitor libraries targeting enzymes such as PI3K, JAK, or TrkA/B/C, where specific spatial and electronic requirements are critical for selectivity.

Technical Documentation Hub

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